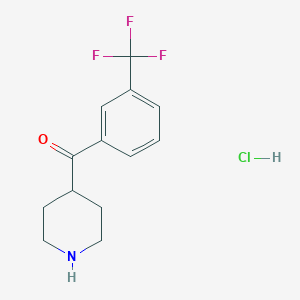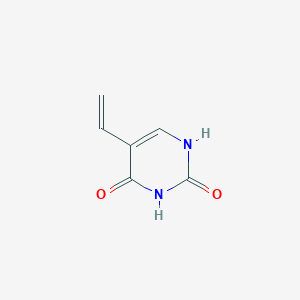
2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステル
概要
説明
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester: is a derivative of sialic acid, a family of nine-carbon sugars that play crucial roles in biological processes. This compound is particularly significant in the field of biomedicine due to its involvement in various cellular interactions and its potential therapeutic applications.
科学的研究の応用
Chemistry: In chemistry, 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific biological activities.
Biology: In biological research, this compound is used to study cell surface interactions. It is particularly useful in the investigation of glycoproteins and glycolipids, which are essential for cell recognition and signaling.
Medicine: Its ability to mimic natural sialic acids makes it a valuable tool in the design of inhibitors for viral neuraminidases.
Industry: In the industrial sector, 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is used in the production of pharmaceuticals and research chemicals. Its role as a precursor in the synthesis of various drugs highlights its industrial importance.
作用機序
Target of Action
The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is the influenza virus . This compound is used as a model to study the binding of the influenza virus, specifically the hemagglutinin protein, and metal ions .
Mode of Action
The compound interacts with its targets by binding to them. It has been found that hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants . This binding can inhibit the in vitro infectivity of the influenza virus .
Biochemical Pathways
The compound affects the viral infection pathway . By binding to the influenza virus, it can inhibit the virus’s ability to infect host cells . This is particularly important in the early stages of viral infection, where the virus needs to attach to host cells to begin replication .
Result of Action
The result of the compound’s action is the inhibition of influenza virus infectivity . By binding to the virus, it prevents the virus from attaching to host cells, thereby inhibiting the virus’s ability to infect those cells and spread within the host .
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a model compound to study the binding of the influenza virus, hemaglutinin, and metal ions . The interaction with these biomolecules is crucial for understanding its role in biochemical reactions.
Cellular Effects
Molecular Mechanism
It is known that sialic acids can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′- endo conformation formed in canonical duplexes .
Temporal Effects in Laboratory Settings
It is known that 2′- O -methyl (2Me) and 2′- O -methyl-phosphorothioate (2MePS) molecular beacons exhibit different temporal behaviors .
Dosage Effects in Animal Models
It is known that sialic acids play a crucial role in many biological processes in animals.
Metabolic Pathways
It is known that sialic acids are synthesized in vivo from N-acetylated D-mannosamine (ManNAc) or D-glucosamine (GlcNAc) .
Transport and Distribution
Subcellular Localization
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester typically involves the methylation of N-acetylneuraminic acid. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 2-O position. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
類似化合物との比較
- N-Acetylneuraminic acid methyl ester
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
Comparison: Compared to N-Acetylneuraminic acid methyl ester, 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester has a methyl group at the 2-O position, which can influence its reactivity and biological activity. The presence of this methyl group can enhance its stability and make it a more effective inhibitor of viral neuraminidases.
特性
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJXQQVMKZKQA-GRRZBWEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![N,N-[Iminobis(trimethylene)]bis-D-gluconamide](/img/structure/B15631.png)









